4-(N-Methylaminocarbonyl)phenylboronic acid
CAS No.: 121177-82-0
Cat. No.: VC21086842
Molecular Formula: C8H10BNO3
Molecular Weight: 178.98 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 121177-82-0 |
|---|---|
| Molecular Formula | C8H10BNO3 |
| Molecular Weight | 178.98 g/mol |
| IUPAC Name | [4-(methylcarbamoyl)phenyl]boronic acid |
| Standard InChI | InChI=1S/C8H10BNO3/c1-10-8(11)6-2-4-7(5-3-6)9(12)13/h2-5,12-13H,1H3,(H,10,11) |
| Standard InChI Key | UWKSYZHFTGONHY-UHFFFAOYSA-N |
| SMILES | B(C1=CC=C(C=C1)C(=O)NC)(O)O |
| Canonical SMILES | B(C1=CC=C(C=C1)C(=O)NC)(O)O |
Introduction
Chemical Identity and Structure
Nomenclature and Identification
4-(N-Methylaminocarbonyl)phenylboronic acid, also known as [4-(methylcarbamoyl)phenyl]boronic acid, is identified by several key parameters that establish its chemical identity within scientific and industrial contexts.
Table 1: Chemical Identifiers of 4-(N-Methylaminocarbonyl)phenylboronic acid
| Parameter | Value |
|---|---|
| CAS Number | 121177-82-0 |
| Molecular Formula | C₈H₁₀BNO₃ |
| Molecular Weight | 178.98 g/mol |
| InChI Key | UWKSYZHFTGONHY-UHFFFAOYSA-N |
| PubChem CID | 2773526 |
The compound is known by several synonyms in scientific literature and commercial catalogs, including 4-methylcarbamoyl phenylboronic acid, 4-methylcarbamoyl phenyl boronic acid, 4-methylcarbamoyl benzeneboronic acid, and 4-N-methylaminocarbonyl benzeneboronic acid .
Structural Characteristics
The molecular structure of 4-(N-Methylaminocarbonyl)phenylboronic acid consists of a phenyl ring substituted with two key functional groups: a boronic acid moiety (-B(OH)₂) at the para position and a methylamide group (-CONHCH₃). This arrangement gives the molecule distinct chemical reactivity and physical properties.
The compound's structure can be represented by the SMILES notation: B(C1=CC=C(C=C1)C(=O)NC)(O)O . In this structure, the boronic acid group provides a reactive site for various coupling reactions, while the amide functionality introduces potential for hydrogen bonding and other intermolecular interactions.
Physical and Chemical Properties
Physical Properties
While detailed physical characterization data is limited in the available literature, several properties can be established based on the compound's structure and similar boronic acid derivatives.
Table 2: Physical Properties of 4-(N-Methylaminocarbonyl)phenylboronic acid
Chemical Properties
The chemical reactivity of 4-(N-Methylaminocarbonyl)phenylboronic acid is primarily determined by its boronic acid functional group, which makes it valuable for various coupling reactions, particularly Suzuki-Miyaura cross-coupling. The amide group introduces additional reactivity patterns and can participate in hydrogen bonding interactions.
The compound contains both acidic (boronic acid) and basic (amide) functional groups, giving it amphoteric characteristics. The boronic acid portion can act as a Lewis acid, forming tetrahedral adducts with nucleophiles, while the amide group can participate in hydrogen bonding as both donor and acceptor.
Applications and Research Significance
Synthetic Applications
4-(N-Methylaminocarbonyl)phenylboronic acid serves as a valuable building block in organic synthesis, particularly in cross-coupling reactions. The boronic acid functionality enables its use in various transformations:
-
Suzuki-Miyaura cross-coupling reactions for the formation of carbon-carbon bonds
-
Chan-Lam coupling for carbon-heteroatom bond formation
-
Oxidative Heck reactions
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Copper-mediated fluoroalkylation reactions
The presence of the amide group introduces additional functionality that can be leveraged for further transformations or can provide specific binding properties in the final products.
Pharmaceutical and Medicinal Chemistry
The structural features of 4-(N-Methylaminocarbonyl)phenylboronic acid make it potentially valuable in medicinal chemistry applications. Similar boronic acid derivatives have been employed in the synthesis of bioactive compounds, including enzyme inhibitors and potential drug candidates.
The compound has been utilized in the design and synthesis of complex organic molecules with potential biological activity. For instance, it has been implicated in the synthesis of compounds related to HIV-1 maturation inhibitors, although specific details of these applications require further exploration .
Materials Science
Boronic acids, including functionalized derivatives like 4-(N-Methylaminocarbonyl)phenylboronic acid, have found applications in materials science, particularly in the development of sensors, polymeric materials, and functional surfaces. The compound's ability to form reversible covalent bonds with diols makes it potentially useful in dynamic materials and stimulus-responsive systems.
Analytical Considerations
Spectroscopic Properties
Modern analytical techniques provide valuable tools for the characterization and identification of 4-(N-Methylaminocarbonyl)phenylboronic acid.
Mass spectrometry data indicates several relevant m/z values for different adducts of the compound:
Table 3: Predicted Mass Spectrometry Data for 4-(N-Methylaminocarbonyl)phenylboronic acid
| Adduct | m/z | Predicted CCS (Ų) |
|---|---|---|
| [M+H]⁺ | 180.08266 | 137.0 |
| [M+Na]⁺ | 202.06460 | 146.9 |
| [M+NH₄]⁺ | 197.10920 | 143.7 |
| [M-H]⁻ | 178.06810 | 137.4 |
| [M]⁺ | 179.07483 | 138.1 |
| [M]⁻ | 179.07593 | 138.1 |
These mass spectrometry characteristics can be valuable for identification and purity assessment of the compound .
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